molecular formula C18H21N3O B2551885 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034326-09-3

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2551885
CAS No.: 2034326-09-3
M. Wt: 295.386
InChI Key: GYWOCOQFHCGEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular architecture that combines a cyclohex-3-enecarboxamide moiety with a 4-phenyl-1H-pyrazole unit, a structure known to be associated with various biologically relevant activities . Pyrazole-carboxamide derivatives are frequently investigated for their potential to interact with key biological targets. Recent scientific literature highlights that compounds within this class have demonstrated promising antioxidant activity by inhibiting reactive oxygen species (ROS) production in cellular models such as human platelets and endothelial cells . Furthermore, structurally related phenylpyrazole derivatives have been identified through virtual screening as inhibitors of anti-apoptotic proteins like MCL-1, suggesting a potential antiproliferative research value for this chemical class in oncology studies . The mechanism of action for such compounds often involves the modulation of enzyme activity or protein-protein interactions critical for cell survival and proliferation . As a research chemical, this compound serves as a valuable building block or a lead compound for researchers exploring new therapeutic agents for conditions involving oxidative stress or unregulated cell growth . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(16-9-5-2-6-10-16)19-11-12-21-14-17(13-20-21)15-7-3-1-4-8-15/h1-5,7-8,13-14,16H,6,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWOCOQFHCGEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclization

The pyrazole core is typically synthesized through cyclocondensation of α,β-alkynones with hydrazine derivatives. For example, ethyl 3-phenylpropiolate reacts with hydrazine hydrate in tetrahydrofuran (THF) under basic conditions (e.g., potassium tert-butoxide) to yield 4-phenyl-1H-pyrazole-3-carboxylate. Subsequent reduction of the ester to an amine requires two steps:

  • Saponification : Hydrolysis with NaOH converts the ester to a carboxylic acid.
  • Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and tert-butanol generates the tert-butyl carbamate (Boc)-protected amine, which is deprotected using HCl in dioxane.

Alternative Route : Direct alkylation of 4-phenyl-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of NaHCO₃ in toluene yields 1-(2-aminoethyl)-4-phenyl-1H-pyrazole.

Purification and Characterization

Crude pyrazole-ethylamine is purified via silica gel chromatography using gradients of n-hexane and ethyl acetate (3:1 to 1:1). Nuclear magnetic resonance (NMR) confirms the structure, with characteristic peaks at δ 7.6–7.8 ppm (pyrazole C-H) and δ 3.4–3.6 ppm (ethylamine -CH₂-).

Synthesis of Cyclohex-3-enecarboxylic Acid

Diels-Alder Reaction

Cyclohex-3-enecarboxylic acid is synthesized via a Diels-Alder reaction between 1,3-butadiene and acrylic acid under high pressure (10–15 atm) at 150°C. The endo product predominates, confirmed by gas chromatography-mass spectrometry (GC-MS).

Acid Chloride Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. Excess SOCl₂ is removed under reduced pressure, yielding cyclohex-3-enecarbonyl chloride as a pale-yellow liquid.

Amide Coupling Strategies

Schotten-Baumann Reaction

The pyrazole-ethylamine (1.0 equiv) is reacted with cyclohex-3-enecarbonyl chloride (1.2 equiv) in a biphasic system of THF and saturated NaHCO₃ at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, with the base neutralizing HCl byproducts.

Reaction Conditions :

  • Temperature: 0°C → room temperature
  • Time: 12–24 hours
  • Yield: 65–78%

Carbodiimide-Mediated Coupling

A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method minimizes side reactions and improves yields to 82–90%.

Purification and Analytical Data

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate:n-hexane 2:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30) confirms purity >98%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8 (s, 1H, pyrazole C-H), 5.6 (m, 1H, cyclohexene C-H), 3.6 (t, 2H, -CH₂NH-), 2.3 (m, 2H, cyclohexene CH₂).
  • IR : 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (pyrazole C=N).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Schotten-Baumann 65–78 95 Low cost, simplicity
EDC/HOBt 82–90 98 High yield, minimal side products

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Formation : Competing 3,5-disubstituted pyrazole isomers may form during cyclization. Using sterically hindered bases (e.g., potassium tert-butoxide) favors 4-phenyl substitution.
  • Amide Hydrolysis : The cyclohexene carboxamide is susceptible to hydrolysis under acidic conditions. Reactions must avoid aqueous acids during workup.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results showed that the compound inhibited cell proliferation with IC50 values of 15 µM for MCF-7 and 20 µM for HCT116 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus128
Escherichia coli256

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its pharmacological profile.

Synthesis Overview:

  • Starting Materials: Cyclohexene derivatives and phenylpyrazole.
  • Reagents: Common reagents include acetic anhydride and various coupling agents.
  • Yield: Typical yields range from 60% to 80% depending on the reaction conditions.

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and the cyclohexene carboxamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s design shares functional parallels with several pharmacologically relevant molecules, though key structural distinctions dictate divergent physicochemical and biological properties. Below is a systematic comparison:

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Key Functional Groups Substituents/Modifications Computational Tools Applied
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide Pyrazole + cyclohexene Carboxamide, ethyl linker, phenyl group Cyclohexene (non-aromatic, unsaturated) SHELX (crystallography) , Multiwfn (electronic analysis)
NAT-1 () Thiazolidinone Nicotinamide, methoxy group 4-methoxy-phenyl on thiazolidinone N/A
NAT-2 () Thiazolidinone Nicotinamide, di-tert-butylphenol 3,5-di-tert-butyl-4-hydroxyphenyl N/A
H-Series inhibitors () Isoquinoline sulfonamide Sulfonamide, aminoethyl chains Varied substituents (e.g., p-bromocinnamyl) N/A

Key Observations :

Heterocyclic Core: The target compound employs a pyrazole ring, contrasting with the thiazolidinone (NAT-1/2) or isoquinoline (H-series) cores. The cyclohexene carboxamide introduces torsional flexibility absent in the planar thiazolidinone or isoquinoline systems, which may enhance conformational adaptability during target engagement.

Functional Group Variations: Carboxamide vs. Sulfonamide: The carboxamide group in the target compound offers hydrogen-bonding capabilities similar to sulfonamides (H-series) but with distinct electronic profiles. Sulfonamides are stronger electron-withdrawing groups, which could alter charge distribution at binding sites . Linker Chemistry: The ethyl linker in the target compound differs from the aminoethyl chains in H-series inhibitors. Ethyl spacers may reduce steric hindrance compared to bulkier substituents like the p-bromocinnamyl group in H-87.

However, the lack of polar substituents (e.g., hydroxyl or methoxy) may reduce solubility compared to NAT-2 . The unsaturated cyclohexene ring could impart mild electrophilicity, a feature absent in fully saturated or aromatic analogs.

Computational Insights: SHELX: Used to resolve the compound’s crystal structure, critical for validating bond lengths and angles, particularly the pyrazole-ethyl-carboxamide linkage .

Implications for Bioactivity and Design

  • Pharmacokinetics : The cyclohexene moiety may enhance membrane permeability compared to fully aromatic systems (e.g., H-series), though its unsaturated nature could increase metabolic susceptibility.
  • Target Selectivity: The pyrazole-carboxamide scaffold may favor kinases or receptors recognizing dual hydrogen-bond donors/acceptors, analogous to H-series inhibitors targeting ATP-binding pockets .
  • Optimization Potential: Introducing polar substituents (e.g., hydroxyl or amine groups) on the cyclohexene ring could improve solubility without compromising rigidity.

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, with the CAS number 2034326-09-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

The molecular formula for this compound is C18H21N3O, with a molecular weight of 295.4 g/mol. The structure features a cyclohexene ring, a pyrazole moiety, and an amide functional group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
CAS Number2034326-09-3

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylpyrazole derivatives with cyclohexenecarboxylic acid derivatives under controlled conditions. Methods may vary, but they often utilize standard organic synthesis techniques such as reflux or microwave irradiation to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to the pyrazole structure. For instance, compounds with similar scaffolds have demonstrated cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Activity Against Leukemia
In a study evaluating novel pyrazole derivatives, compounds similar to this compound were tested against leukemia cell lines such as K562 and HL60. Results showed that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example:

  • Inhibition of Kinases : Some pyrazole derivatives have been reported to inhibit kinases that are crucial for tumor growth.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Pharmacological Profile

The pharmacological profile of this compound suggests it could serve as a lead compound for developing new anticancer agents. Its relatively low toxicity towards normal cells compared to cancer cells is particularly promising for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols, including cyclization, alkylation, and amidation. For example, pyrazole intermediates can be synthesized via [3+2] cycloaddition using hydrazines and diketones . Subsequent alkylation of the pyrazole nitrogen (e.g., using 2-chloroethylamine) and coupling with cyclohex-3-enecarboxylic acid via carbodiimide-mediated amidation (e.g., EDCl/HOBt) are critical steps. Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) significantly impacts yield. For instance, polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while temperatures ≥80°C improve cyclization efficiency .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR are essential for confirming regiochemistry of the pyrazole ring and substituent positions. For example, the pyrazole C-3 proton typically resonates at δ 6.5–7.0 ppm, while cyclohexene protons appear as multiplet signals at δ 5.5–6.0 ppm .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities. A study on a related pyrazole-carboxamide revealed a dihedral angle of 15.2° between the pyrazole and phenyl rings, critical for understanding π-π stacking interactions .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Solubility can be assessed via shake-flask methods in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Stability studies (25–60°C, 1–30 days) under oxidative (H2_2O2_2) and hydrolytic conditions (acid/base) are recommended. For example, cyclohexene moieties are prone to oxidation, requiring inert storage conditions (N2_2 atmosphere, −20°C) .

Advanced Research Questions

Q. How does the regioselectivity of pyrazole substitution affect the compound’s biological activity?

Methodological Answer: Regioselectivity in pyrazole synthesis (1H vs. 2H tautomers) directly impacts binding affinity to biological targets. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with receptors like cannabinoid CB1. For instance, 1H-pyrazole derivatives exhibit higher binding affinity due to optimal hydrogen bonding with Ser383 in CB1’s active site . Experimental validation via competitive radioligand assays (e.g., using [³H]CP-55,940) is recommended .

Q. What analytical strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:

  • Meta-Analysis: Compare IC50_{50} values across studies, adjusting for assay variability (e.g., cell line differences, incubation times). For example, discrepancies in cyclohexene-carboxamide cytotoxicity (e.g., HeLa vs. MCF-7 cells) may arise from differential membrane permeability .
  • Structure-Activity Relationship (SAR) Modeling: Use QSAR tools (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How can metabolic stability and cytochrome P450 interactions be evaluated for this compound?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH to measure half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}). LC-MS/MS quantifies parent compound depletion .
  • CYP Inhibition Screening: Use fluorescent probes (e.g., Vivid® CYP450 kits) to assess inhibition of CYP3A4, 2D6, and 2C9 isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.